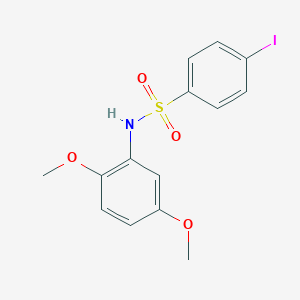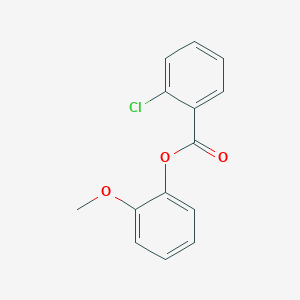
1-(2-Oxo-2-thien-2-ylethyl)cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Oxo-2-thien-2-ylethyl)cyclohexanecarboxylic acid is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as OTCEC and has been the subject of several research studies in recent years. In
作用機序
The mechanism of action of OTCEC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, OTCEC has been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects:
Studies have shown that OTCEC has several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and prostaglandins, which can lead to a reduction in inflammation and pain. Additionally, OTCEC has been shown to increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using OTCEC in lab experiments is its relative ease of synthesis. Additionally, it has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of using OTCEC is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on OTCEC. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of OTCEC and to identify its potential targets for therapeutic intervention. Finally, more studies are needed to explore the potential side effects and toxicity of OTCEC in order to determine its safety for use in humans.
Conclusion:
In conclusion, 1-(2-Oxo-2-thien-2-ylethyl)cyclohexanecarboxylic acid is a promising compound with potential applications in the field of medicinal chemistry. Its anti-inflammatory, analgesic, and antioxidant properties make it a potential candidate for the treatment of various diseases. While there is still much to be learned about the mechanism of action and potential side effects of OTCEC, its unique properties make it an exciting area of research for the future.
合成法
The synthesis of OTCEC involves the reaction of 2-acetylthiophene with cyclohexanecarboxylic acid in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography. This process yields a white crystalline solid which is the pure form of OTCEC.
科学的研究の応用
OTCEC has been studied extensively for its potential application in the field of medicinal chemistry. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases such as arthritis and neuropathic pain. Additionally, OTCEC has been found to have antioxidant properties, which could make it useful in the prevention and treatment of various diseases associated with oxidative stress.
特性
分子式 |
C13H16O3S |
|---|---|
分子量 |
252.33 g/mol |
IUPAC名 |
1-(2-oxo-2-thiophen-2-ylethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O3S/c14-10(11-5-4-8-17-11)9-13(12(15)16)6-2-1-3-7-13/h4-5,8H,1-3,6-7,9H2,(H,15,16) |
InChIキー |
DLFATUBCOVJYCB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CC(=O)C2=CC=CS2)C(=O)O |
正規SMILES |
C1CCC(CC1)(CC(=O)C2=CC=CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285891.png)
![5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B285893.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285895.png)
![1-[5-(2-Chlorophenyl)-2-furyl]-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B285896.png)
![3-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B285898.png)
![3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B285900.png)
![3-[3-(4-Fluorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B285903.png)
![N-[2-hydroxy-3-(4-methyl-1-piperidinyl)propyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B285904.png)



![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)

![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)